molecular formula C12H11N3S B13271413 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B13271413
M. Wt: 229.30 g/mol
InChI Key: FHQUOFQXOGXNQO-UHFFFAOYSA-N
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Description

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and a phenyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-mercapto-5-amino thiazoles with α-aminonitriles, followed by cyclization to form the desired imidazo[2,1-b][1,3]thiazole structure . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods typically utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the thiazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit bacterial DNA gyrase, leading to antibacterial effects . Additionally, the compound can interact with cellular signaling pathways, affecting cell proliferation and apoptosis, which is relevant for its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the methyl group at the 3-position.

    2-Methylimidazo[2,1-b][1,3]thiazole: Lacks the phenyl group at the 6-position.

    3-Methyl-2-phenylimidazo[2,1-b][1,3]thiazole: The phenyl group is attached to the 2-position instead of the 6-position.

Uniqueness

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C12H11N3S/c1-8-7-16-12-14-10(11(13)15(8)12)9-5-3-2-4-6-9/h2-7H,13H2,1H3

InChI Key

FHQUOFQXOGXNQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=C(N12)N)C3=CC=CC=C3

Origin of Product

United States

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